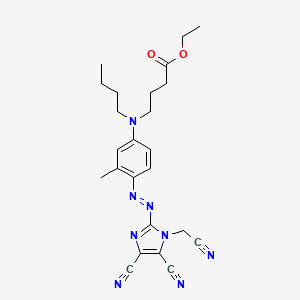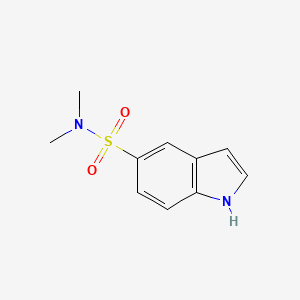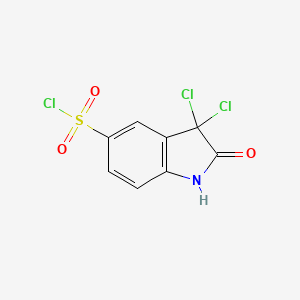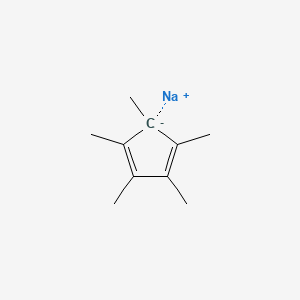
Sodium pentamethylcyclopentadienide
Übersicht
Beschreibung
Sodium pentamethylcyclopentadienide is an organometallic compound with the chemical formula C10H15Na. It is a sodium salt of pentamethylcyclopentadiene and is commonly used as a reagent in organometallic chemistry. The compound is known for its ability to form stable complexes with transition metals, which makes it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium pentamethylcyclopentadienide can be synthesized by reacting pentamethylcyclopentadiene with sodium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
C5(CH3)5H+Na→C5(CH3)5Na+21H2
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful handling of sodium metal and pentamethylcyclopentadiene to ensure safety and efficiency. The reaction is typically conducted in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other ligands in metal complexes.
Oxidation-Reduction Reactions: It can participate in redox reactions, where it either donates or accepts electrons.
Complex Formation: It readily forms complexes with transition metals, which can be used in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal halides, alkyl halides, and other electrophiles. The reactions are typically carried out in solvents such as THF or toluene under inert conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, when reacting with transition metal halides, the resulting products are often metal complexes with pentamethylcyclopentadienyl ligands.
Wissenschaftliche Forschungsanwendungen
Sodium pentamethylcyclopentadienide has a wide range of applications in scientific research, including:
Organometallic Chemistry: It is used to synthesize various metal complexes that are valuable in catalysis and materials science.
Catalysis: The metal complexes formed with this compound are used as catalysts in organic synthesis, including polymerization and hydrogenation reactions.
Material Science: It is used in the preparation of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biological Research: Some metal complexes of this compound have been studied for their potential biological activity and applications in medicine.
Wirkmechanismus
The mechanism by which sodium pentamethylcyclopentadienide exerts its effects is primarily through the formation of stable metal complexes. The pentamethylcyclopentadienyl ligand provides a strong binding affinity to transition metals, stabilizing the metal center and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and its application.
Vergleich Mit ähnlichen Verbindungen
Sodium pentamethylcyclopentadienide can be compared with other similar compounds, such as:
Potassium pentamethylcyclopentadienide: Similar in structure and reactivity but uses potassium instead of sodium.
Lithium pentamethylcyclopentadienide: Another alkali metal derivative with similar applications but different reactivity due to the smaller ionic radius of lithium.
Sodium cyclopentadienide: Lacks the methyl groups, resulting in different reactivity and stability.
This compound is unique due to the presence of five methyl groups on the cyclopentadienyl ring, which enhances its solubility in organic solvents and its ability to stabilize metal complexes.
Eigenschaften
IUPAC Name |
sodium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.Na/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFIBUAXMKYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394662 | |
| Record name | Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40585-51-1 | |
| Record name | Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40585-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


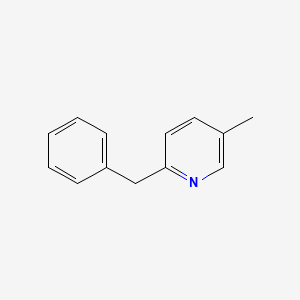

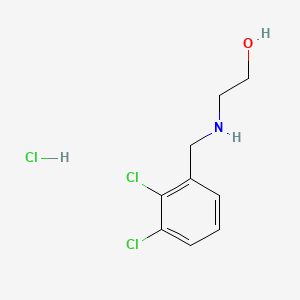
![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)
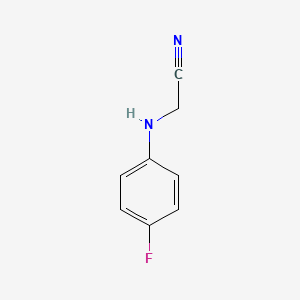
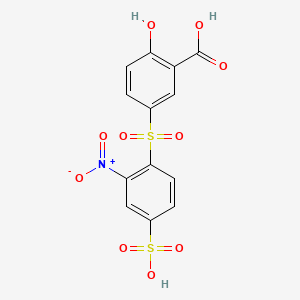


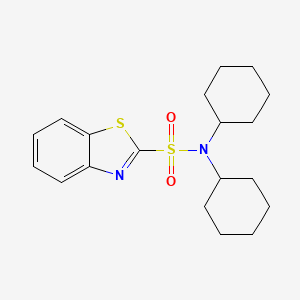
![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)
